Regiochemical Identity and SPPS Compatibility
Boc-L-Dab(N3)-OH (CAS 120042-08-2) places the azide exclusively on the γ-position side chain, leaving the Boc-protected α-amine free for standard Fmoc- or Boc-SPPS incorporation at any desired sequence position. In contrast, the regioisomer N3-Dab(Boc)-OH (CAS 1932403-71-8) has the azide on the α-carbon adjacent to the carboxylic acid, meaning the α-nitrogen is unavailable for peptide bond formation . This is a binary, functionally decisive difference: the regioisomer cannot serve as an internal or N-terminal residue in conventional linear SPPS, whereas Boc-L-Dab(N3)-OH can be incorporated using standard coupling protocols and subsequently conjugated via CuAAC or SPAAC at the side chain .
| Evidence Dimension | Azide position and SPPS compatibility |
|---|---|
| Target Compound Data | Azide at γ-position (side chain terminus); Boc on α-amine; fully compatible with SPPS N-terminal/internal incorporation |
| Comparator Or Baseline | N3-Dab(Boc)-OH (CAS 1932403-71-8): Azide at α-carbon; Boc on γ-amine; cannot undergo standard N-terminal peptide elongation |
| Quantified Difference | Binary functional difference: SPPS-competent vs. SPPS-incompetent for linear peptide assembly |
| Conditions | Standard Fmoc/tBu or Boc/Bzl SPPS conditions |
Why This Matters
Procurement of the wrong regioisomer renders the building block useless for its primary intended application—site-specific incorporation of a clickable handle into a peptide chain via SPPS.
